molecular formula C11H11N3 B584633 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline CAS No. 143102-05-0

1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline

Cat. No. B584633
CAS RN: 143102-05-0
M. Wt: 185.23
InChI Key: KHXVULBTQYHKIV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline is a type of heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline and its analogues has been a subject of interest in the scientific community . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline is C10H10N4 . It has an average mass of 186.213 Da and a monoisotopic mass of 186.090546 Da .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline has a density of 1.3±0.1 g/cm3, a boiling point of 416.0±45.0 °C at 760 mmHg, and a flash point of 205.4±28.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Future Directions

The future directions for 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline research could involve the development of novel analogs with potent biological activity . The findings from such research could help define structure-activity relationships around the positions 1 and 2 of melatonin with respect to binding affinity, MT(2) selectivity, and intrinsic activity .

properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-9-8(3-1)7-10-11(14-9)13-6-5-12-10/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXVULBTQYHKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3C=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668267
Record name 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline

CAS RN

143102-05-0
Record name 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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